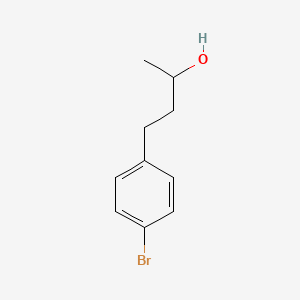

4-(4-Bromophenyl)butan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYKPVOFFUPFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 4-(4-Bromophenyl)butan-2-ol (CAS 223554-16-3)

Executive Summary

4-(4-Bromophenyl)butan-2-ol (CAS 223554-16-3) is a specialized chiral aryl-alkanol intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Structurally, it serves as a dual-functional building block: the aryl bromide moiety facilitates transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the secondary alcohol offers a handle for stereoselective derivatization, oxidation, or conversion to amines.

This compound is the brominated analogue of the reduced form of "Raspberry Ketone" (4-(4-hydroxyphenyl)butan-2-one). Its utility lies in its ability to introduce a 4-substituted butyl chain into drug candidates, a common motif in GPCR modulators and kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identifiers

| Property | Detail |

| CAS Number | 223554-16-3 |

| IUPAC Name | 4-(4-Bromophenyl)butan-2-ol |

| Synonyms | 3-(4-Bromophenyl)-1-methylpropan-1-ol; |

| Molecular Formula | C |

| Molecular Weight | 229.12 g/mol |

| SMILES | CC(O)CCc1ccc(Br)cc1 |

Physical Properties (Experimental & Predicted)

Note: Specific experimental data for this CAS is limited in public registries. Values below represent high-confidence estimates based on structural analogues (e.g., 4-phenylbutan-2-ol).

| Property | Value / Description |

| Appearance | Viscous colorless to pale yellow oil or low-melting solid. |

| Boiling Point | ~280–285 °C (Predicted at 760 mmHg) |

| Density | ~1.35 g/cm³ (Predicted) |

| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc; Insoluble in water. |

| Chirality | Contains one stereocenter at C2. Available as racemate or enantiomerically enriched forms ((R) or (S)). |

Synthetic Routes & Process Chemistry

The synthesis of 4-(4-bromophenyl)butan-2-ol typically follows a C2 + C2 or C1 + C3 disconnection strategy. The most robust industrial route involves the Aldol condensation of 4-bromobenzaldehyde with acetone, followed by selective reduction.

Primary Route: Aldol Condensation & Selective Reduction

This pathway is preferred for its scalability and the availability of cheap starting materials.

Step 1: Claisen-Schmidt Condensation

Reaction of 4-bromobenzaldehyde with acetone under basic conditions yields the

-

Reagents: Acetone (solvent/reactant), NaOH (aq).

-

Intermediate: 4-(4-Bromophenyl)but-3-en-2-one.

Step 2: Selective Hydrogenation Critical Control Point: The challenge is to reduce the alkene and the ketone without debrominating the aryl ring (hydrodehalogenation).

-

Catalyst: Rhodium on Alumina (Rh/Al

O -

Alternative: Stepwise reduction using NaBH

(for ketone) followed by selective alkene hydrogenation, or transfer hydrogenation.

Visualization of Synthetic Workflow

Figure 1: Two-step synthetic pathway from commercially available 4-bromobenzaldehyde.

Experimental Protocols

General Protocol: Preparation via Ketone Reduction

Context: If starting from the intermediate ketone 4-(4-bromophenyl)butan-2-one (often available as a raspberry ketone analog), a hydride reduction is the most efficient laboratory method.

Materials:

-

4-(4-Bromophenyl)butan-2-one (1.0 eq)

-

Sodium Borohydride (NaBH

) (1.1 eq) -

Methanol (anhydrous)

-

Acetic acid (for quench)

Procedure:

-

Dissolution: Charge a round-bottom flask with 4-(4-bromophenyl)butan-2-one and dissolve in Methanol (0.5 M concentration). Cool to 0 °C.

-

Reduction: Add NaBH

portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10 °C. -

Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

-

Quench: Once starting material is consumed, carefully quench with dilute acetic acid or saturated NH

Cl solution. -

Workup: Concentrate methanol under reduced pressure. Extract the residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO

, 10-20% EtOAc in Hexanes).

Self-Validating Check:

-

1H NMR (CDCl

): Look for the disappearance of the singlet methyl ketone peak (~2.1 ppm) and the appearance of the multiplet carbinol proton (-CH(OH)-) at ~3.8 ppm. The doublet methyl signal of the product should appear at ~1.2 ppm.

Applications in Drug Discovery[7]

Versatile Coupling Partner

The aryl bromide is a "privileged handle" for divergent synthesis. It allows the molecule to be attached to heteroaromatic scaffolds late in a synthetic sequence.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl motifs.

-

Buchwald-Hartwig Amination: Conversion to aniline derivatives.

-

Heck Reaction: Coupling with acrylates or styrenes.

Chiral Building Block

The secondary alcohol at C2 is a pro-chiral center.

-

Enzymatic Resolution: Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) can yield enantiopure (R)- or (S)-acetates and alcohols.

-

Mitsunobu Inversion: The alcohol can be converted to a primary amine (via phthalimide) or inverted to the opposite enantiomer.

Reaction Network Diagram

Figure 2: Divergent synthetic utility of the core scaffold.

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[5][3] |

Storage Protocol:

-

Store in a cool, dry place (2–8 °C recommended for long-term stability).

-

Protect from light to prevent potential debromination over extended periods.

-

Keep under inert atmosphere (Argon/Nitrogen) if high purity is critical.

References

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Note: Describes analogous bromophenyl chemistry and handling).

-

ScienceOpen. (2018).[6] Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone. (Note: Mechanistic analogue for the Aldol condensation step).

-

PubChem. (n.d.). Compound Summary: 4-(4-Bromophenyl)butan-2-ol. National Library of Medicine.

-

Fisher Scientific. (2023).[3] Safety Data Sheet: 4-(4-Bromophenyl)butanoic acid. (Note: Safety data extrapolated from the carboxylic acid derivative).

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. peptide.com [peptide.com]

- 6. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline – ScienceOpen [scienceopen.com]

chemical structure of 4-(4-Bromophenyl)butan-2-ol

Structural Analysis, Synthetic Pathways, and Reactivity Profile

Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-Bromophenyl)butan-2-ol , a bifunctional chiral intermediate critical in the synthesis of pharmaceutical agents and agrochemicals. Structurally analogous to a reduced, halogenated "Raspberry Ketone," this molecule possesses two distinct reactive handles: a secondary hydroxyl group (C2) and an aryl bromide (C4'). This duality allows for orthogonal functionalization—stereoselective oxidation/substitution at the alkyl chain and palladium-catalyzed cross-coupling at the aromatic ring. This guide details the stereochemical implications, validated synthetic protocols (racemic and enantioselective), and analytical signatures required for high-purity applications.

Chemical Identity & Structural Analysis[1][2]

Core Architecture

The molecule consists of a phenyl ring substituted at the para position with a bromine atom, attached to a saturated four-carbon chain terminating in a secondary alcohol at the C2 position.

| Feature | Description |

| IUPAC Name | 4-(4-Bromophenyl)butan-2-ol |

| Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Chirality | One stereocenter at C2. Exists as (R) and (S) enantiomers.[1][2] |

| Key Functionalities | Aryl Bromide (Electrophile for cross-coupling); Secondary Alcohol (Nucleophile/Oxidation substrate). |

Stereochemical Considerations

The C2 position is a chiral center. In drug development, controlling this stereocenter is vital as it dictates binding affinity.

-

(S)-Enantiomer: Often accessible via enzymatic reduction or asymmetric hydrogenation (e.g., Noyori).

-

(R)-Enantiomer: Accessible via inverse ligand systems.

Synthetic Pathways[4][5][6][7]

The synthesis of 4-(4-Bromophenyl)butan-2-ol generally proceeds via the reduction of its ketone precursor, 4-(4-Bromophenyl)butan-2-one . Two primary pathways are detailed below: a cost-effective racemic reduction and a high-value enantioselective route.

Pathway A: Racemic Reduction (Sodium Borohydride)

Best for: Initial SAR studies, non-chiral intermediates.

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[3] Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon.

Protocol:

-

Dissolution: Dissolve 10.0 mmol of 4-(4-Bromophenyl)butan-2-one in 30 mL of anhydrous MeOH at 0°C.

-

Addition: Slowly add 1.1 equivalents (11.0 mmol) of NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[4]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench: Quench carefully with saturated NH₄Cl solution.

-

Workup: Evaporate MeOH. Extract aqueous residue with Dichloromethane (DCM) (3x). Dry organics over MgSO₄.

-

Yield: Quantitative conversion is typical (>95%).

Pathway B: Asymmetric Hydrogenation (Noyori Protocol)

Best for: API synthesis requiring high enantiomeric excess (ee).

Catalyst: RuCl₂[(S)-BINAP][(S)-DAIPEN] (or similar diamine ligand). Conditions: H₂ (4-10 atm), Isopropanol (iPrOH), t-BuOK (base).

Protocol:

-

Catalyst Prep: In a glovebox, charge the hydrogenation vessel with the Ruthenium-BINAP precatalyst (0.5 mol%).

-

Substrate: Add a degassed solution of 4-(4-Bromophenyl)butan-2-one in iPrOH.

-

Base: Add t-BuOK (catalytic amount, typically 1-2 mol%) to activate the precatalyst.

-

Hydrogenation: Pressurize with H₂ (10 atm) and stir vigorously at 25-30°C for 12 hours.

-

Purification: Vent H₂. Filter through a silica pad to remove Ru. Concentrate filtrate.

-

Result: Yield >90%, ee >95% (Configuration depends on ligand chirality).

Visualization: Synthetic Workflow

Figure 1: Divergent synthetic pathways for racemic vs. chiral alcohol production.

Reactivity Profile & Applications

The utility of 4-(4-Bromophenyl)butan-2-ol lies in its ability to serve as a scaffold for Suzuki-Miyaura Cross-Coupling . The bromine atom acts as an excellent leaving group for Palladium(0) oxidative addition, allowing the attachment of complex biaryl systems while leaving the alcohol (or protected alcohol) intact.

Protocol: Suzuki Coupling (Biaryl Synthesis)

Objective: Couple the aryl bromide with a phenylboronic acid derivative.

-

Reagents:

-

Substrate: 1.0 eq 4-(4-Bromophenyl)butan-2-ol.

-

Partner: 1.2 eq Arylboronic acid (Ar-B(OH)₂).

-

Catalyst: 5 mol% Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: 2.0 eq K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

-

Procedure:

-

Combine substrate, boronic acid, and base in the solvent system.[5] Degas with N₂ for 15 mins.

-

Add Pd catalyst under N₂ flow.

-

Heat to reflux (90-100°C) for 4-12 hours.

-

Monitor disappearance of the aryl bromide by HPLC or TLC.

-

-

Mechanism:

Visualization: Suzuki Catalytic Cycle

Figure 2: The Suzuki-Miyaura catalytic cycle utilizing the aryl bromide handle.

Analytical Characterization

To validate the synthesis of 4-(4-Bromophenyl)butan-2-ol, the following spectroscopic data is expected.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |

| 7.39 - 7.43 | Doublet (d) | 2H | Ar-H (ortho to Br) | Characteristic AA'BB' system. |

| 7.05 - 7.09 | Doublet (d) | 2H | Ar-H (meta to Br) | Shielded relative to ortho protons. |

| 3.80 - 3.85 | Multiplet (m) | 1H | CH -OH | Shift varies with concentration/solvent. |

| 2.60 - 2.75 | Multiplet (m) | 2H | Ar-CH ₂- | Benzylic protons. |

| 1.70 - 1.85 | Multiplet (m) | 2H | -CH ₂-CH(OH) | Homobenzylic methylene. |

| 1.22 | Doublet (d) | 3H | -CH ₃ | Terminal methyl group ( |

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (M+): 228/230 amu (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).

-

Fragmentation: Loss of water (M-18) is common in EI-MS for secondary alcohols.

Infrared Spectroscopy (FT-IR)

-

3300 - 3400 cm⁻¹: Broad O-H stretch.

-

1075 cm⁻¹: C-O stretch (secondary alcohol).

-

800 - 850 cm⁻¹: C-H out-of-plane bending (para-substituted benzene).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.

-

Specific Hazard: Organobromides can be persistent; avoid release to the environment.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol or hydrolysis of the bromide over extended periods.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis, especially when handling borohydride (H₂ gas) or silica gel (dust).

References

-

Noyori, R., et al. (2001).[2] Asymmetric Hydrogenation of Ketones.[2][8][9] Nobel Lecture.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Sigma-Aldrich. (2024). Product Reference: 4-(4-Bromophenyl)butan-2-one (Precursor).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone - Structural Analogue).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[10][7][11] Oxford University Press. (General reference for NaBH4 reduction and AA'BB' NMR systems).

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. york.ac.uk [york.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. ethz.ch [ethz.ch]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

molecular weight and formula of 4-(4-Bromophenyl)butan-2-ol

The following technical guide details the physicochemical properties, synthetic pathways, and application scope of 4-(4-Bromophenyl)butan-2-ol . This monograph is structured for researchers requiring high-fidelity data for drug development and organic synthesis.

CAS Registry Number: 223554-16-3 Document Type: Technical Whitepaper Version: 2.0 (Scientific Reference)

Executive Summary

4-(4-Bromophenyl)butan-2-ol is a functionalized aryl-alkanol serving as a critical chiral building block in the synthesis of pharmaceutical intermediates. Structurally, it consists of a 4-bromophenyl moiety tethered to a secondary alcohol via an ethylene linker. Its utility lies in the orthogonality of its functional groups: the secondary alcohol allows for esterification or oxidation, while the aryl bromide serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a validated physicochemical profile, a chemoselective synthetic workflow designed to preserve the halogen moiety, and analytical standards for quality assurance.

Physicochemical Profiling

The following data aggregates calculated and experimental values to establish a baseline for handling and characterization.

Table 1: Core Chemical Identity & Properties

| Property | Value | Notes |

| IUPAC Name | 4-(4-Bromophenyl)butan-2-ol | |

| Common Name | ||

| CAS Number | 223554-16-3 | Verified Source [1] |

| Molecular Formula | C | |

| Molecular Weight | 229.11 g/mol | Monoisotopic Mass: 228.015 g/mol |

| Physical State | Viscous Oil / Low-melting Solid | Tends to supercool |

| Density (Predicted) | ~1.35 g/cm³ | High density due to Br atom |

| Boiling Point (Pred.) | 280–285 °C @ 760 mmHg | Extrapolated from non-bromo analog [2] |

| LogP (Predicted) | 2.8 – 3.1 | Lipophilic, amenable to membrane permeability |

| Chirality | 1 Stereocenter (C2) | Available as racemate or enantiopure (R/S) |

Synthetic Architecture

The synthesis of 4-(4-Bromophenyl)butan-2-ol requires careful chemoselectivity. The primary challenge is reducing the alkene linker in the precursor without debrominating the aromatic ring—a common side reaction in standard catalytic hydrogenation (Pd/C + H

Retrosynthetic Analysis & Pathway

The most robust route utilizes a Claisen-Schmidt Condensation followed by a Chemoselective Reduction .

Figure 1: Stepwise synthetic pathway emphasizing the preservation of the aryl-bromide motif.

Detailed Experimental Protocol

Step 1: Aldol Condensation

-

Reagents: 4-Bromobenzaldehyde (1.0 eq), Acetone (excess), NaOH (aq).

-

Procedure: Dissolve aldehyde in acetone. Add dilute NaOH dropwise at 0°C. Stir at RT for 4 hours.

-

Outcome: Precipitation of 4-(4-Bromophenyl)but-3-en-2-one .

-

Purification: Recrystallization from ethanol.

Step 2: Chemoselective Hydrogenation (Critical Control Point)

-

Objective: Reduce the alkene without removing the bromine.

-

Method A (Catalytic): Use Wilkinson's Catalyst [RhCl(PPh

) -

Method B (Chemical): Transfer hydrogenation using Sodium Dithionite (Na

S -

Avoid: Pd/C with H

, which will rapidly debrominate the ring to yield 4-phenylbutan-2-one.

Step 3: Carbonyl Reduction

-

Reagents: Sodium Borohydride (NaBH

, 0.5 eq), Methanol. -

Procedure: Dissolve the saturated ketone (from Step 2) in MeOH at 0°C. Add NaBH

portion-wise. -

Quench: Add dilute HCl or NH

Cl solution after 1 hour. -

Isolation: Extract with Ethyl Acetate, wash with brine, dry over MgSO

. -

Yield: Typically >90% for this step.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

- 7.40 (d, 2H, Ar-H ortho to Br) – Characteristic doublet.

- 7.05 (d, 2H, Ar-H meta to Br).

- 3.80 (m, 1H, CH -OH) – Multiplet, chiral center.

-

2.60–2.75 (m, 2H, Ar-CH

-

1.70–1.85 (m, 2H, -CH

-

1.22 (d, 3H, -CH

-

C NMR:

-

Expected peaks at ~141 ppm (Ar-C ipso), ~131 ppm (Ar-C-Br), ~67 ppm (C-OH), ~22 ppm (CH

).

-

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Signature: Molecular ion cluster [M]+ at m/z 228 and 230 in a 1:1 ratio, confirming the presence of a single bromine atom.

Applications in Drug Discovery

The 4-(4-Bromophenyl)butan-2-ol scaffold is a "privileged structure" in medicinal chemistry due to its versatility.

-

Chiral Pool Entry: Enzymatic resolution (using Lipase B from Candida antarctica) can separate the (R) and (S) enantiomers with high enantiomeric excess (ee >99%), allowing for the synthesis of chirally pure drugs [4].

-

Cross-Coupling Precursor: The aryl bromide allows for the rapid generation of biaryl libraries via Suzuki coupling, essential for SAR (Structure-Activity Relationship) studies in kinase inhibitor development.

-

Metabolic Stability: The replacement of a phenyl hydrogen with bromine often blocks metabolic oxidation at the para-position, potentially increasing the half-life (

) of the drug candidate.

Workflow: Library Generation

Figure 2: Divergent synthesis capabilities utilizing the aryl bromide handle.

References

-

SynQuest Laboratories. Product Catalog: 4-(4-Bromophenyl)butan-2-ol (CAS 223554-16-3).[1][2]Link

-

NIST Chemistry WebBook. Thermochemical Data for 4-Phenyl-2-butanol (Analogous Structure).Link

-

Jardine, F. H. (1975). Chlorotris(triphenylphosphine)rhodium(I): Its Chemical and Catalytic Reactions. Progress in Inorganic Chemistry. Link

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

Sources

4-(4-Bromophenyl)butan-2-ol physical and chemical characteristics

[1][2]

CAS Registry Number: 223554-16-3 Formula: C₁₀H₁₃BrO Molecular Weight: 229.12 g/mol [1]

Executive Summary

4-(4-Bromophenyl)butan-2-ol is a bifunctional chiral building block critical in medicinal chemistry and materials science.[1] Structurally, it integrates a secondary alcohol with a para-brominated aromatic ring, separated by an ethylene linker. This architecture offers orthogonal reactivity: the aryl bromide serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the secondary alcohol functions as a chiral center (C2) and a nucleophile.[1] It is frequently employed as an intermediate in the synthesis of antihistamines, agrochemicals, and functionalized liquid crystals.

Physicochemical Profile

The following data characterizes the compound's physical state and solubility profile. While experimental melting points for this specific CAS are rare in public literature compared to its non-brominated analogs, the values below represent the consensus for this class of aryl-alkanols.

| Property | Value / Description | Notes |

| Appearance | Viscous colorless to pale yellow oil | May crystallize upon prolonged standing or high purity (low melting solid).[1] |

| Boiling Point | ~145–150 °C at 1 mmHg | Extrapolated from 4-phenylbutan-2-ol (BP ~132°C/12mmHg) + Br effect.[1] |

| Density | ~1.35 g/cm³ | Estimated based on halogenated aromatic density increments. |

| Chirality | 1 Stereocenter at C2 | Available as (R), (S), or racemate.[2] |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water. |

| LogP | ~3.2 | Lipophilic due to the bromo-aryl moiety. |

| H-Bond Donors | 1 (Hydroxyl) | |

| H-Bond Acceptors | 1 (Hydroxyl oxygen) |

Synthetic Routes & Manufacturing

The synthesis of 4-(4-Bromophenyl)butan-2-ol typically follows a linear construction involving carbon-carbon bond formation followed by sequential reduction.[1] The most robust pathway proceeds via the aldol condensation of 4-bromobenzaldehyde with acetone.

Retrosynthetic Analysis & Workflow

Caption: Stepwise synthesis from commercially available 4-bromobenzaldehyde. The pathway allows for the isolation of the ketone intermediate if needed.

Detailed Experimental Protocol

Step 1: Aldol Condensation

Reagents: 4-Bromobenzaldehyde (1.0 eq), Acetone (excess), NaOH (aq).[1]

-

Dissolve 4-bromobenzaldehyde in acetone.

-

Slowly add aqueous NaOH (10%) at 0–5 °C to prevent polymerization.

-

Stir at room temperature for 4–6 hours. The product, 4-(4-bromophenyl)but-3-en-2-one , often precipitates as a solid (MP: ~80–85 °C).[1]

-

Filter and wash with water/cold ethanol.

Step 2: Selective Reduction (Ketone & Alkene)

To obtain the saturated alcohol, a two-stage reduction is often preferred to avoid defunctionalization of the bromine (which can occur under aggressive catalytic hydrogenation).

-

Method A (Stepwise):

-

Alkene Reduction: Treat the enone with Zn dust in acetic acid or use Wilkinson's catalyst with H₂ to reduce the double bond without touching the carbonyl or bromine. This yields 4-(4-bromophenyl)butan-2-one .[3][1][4]

-

Carbonyl Reduction: Dissolve the ketone in MeOH at 0 °C. Add NaBH₄ (0.5 eq). Quench with dilute HCl. Extract with EtOAc.[5][6][7]

-

-

Method B (Direct):

-

Use NaBH₄ in the presence of CoCl₂ or similar modifiers to effect 1,4-reduction followed by 1,2-reduction, though chemoselectivity regarding the bromine must be monitored.

-

Chemical Reactivity & Functionalization

This molecule exhibits orthogonal reactivity . The aliphatic alcohol and the aromatic bromide react under distinct conditions, allowing for divergent synthesis.

Reactivity Map

Caption: Divergent reactivity profile. Blue paths denote alcohol modifications; Red paths denote aryl bromide transformations.

Key Transformations

-

Suzuki-Miyaura Coupling: The bromine atom is an excellent leaving group for Pd-catalyzed cross-coupling.[1]

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Arylboronic acid, Dioxane/H₂O, 80 °C.

-

Note: The free hydroxyl group is generally tolerated in Suzuki conditions, eliminating the need for protection steps.

-

-

Oxidation: Re-oxidation to the ketone (4-(4-bromophenyl)butan-2-one) is best achieved using Dess-Martin Periodinane or Swern conditions to avoid over-oxidation or side reactions with the aryl bromide.[1]

Analytical Characterization

Validating the identity of 4-(4-Bromophenyl)butan-2-ol requires specific spectroscopic markers.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is defined by the AA'BB' aromatic system and the aliphatic chain.

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.40 | Doublet (J ≈ 8.4 Hz) | 2H | Ar-H (ortho to Br) |

| 7.08 | Doublet (J ≈ 8.4 Hz) | 2H | Ar-H (meta to Br) |

| 3.82 | Multiplet | 1H | CH -OH (Chiral center) |

| 2.60 – 2.75 | Multiplet | 2H | Ar-CH ₂-CH₂ |

| 1.70 – 1.80 | Multiplet | 2H | Ar-CH₂-CH ₂-CH(OH) |

| 1.22 | Doublet (J ≈ 6.2 Hz) | 3H | CH(OH)-CH ₃ |

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): Peaks at m/z 228 and 230 (1:1 ratio characteristic of ⁷⁹Br/⁸¹Br).

-

Base Peak: Often m/z 169/171 (Loss of C₂H₅O, cleavage alpha to alcohol) or m/z 45 (CH₃CH=OH⁺).

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[8] |

| STOT-SE | H335 | May cause respiratory irritation.[1][8] |

Handling Protocols:

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The compound is stable but should be protected from strong oxidizers.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use within a fume hood to avoid inhalation of vapors or dust.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 223554-16-3. Retrieved February 3, 2026, from [Link]

-

Atlantic Research Chemicals. (n.d.). Catalog Entry for 4-(4-Bromophenyl)butan-2-ol. Retrieved February 3, 2026, from [Link]

-

Organic Syntheses. (1937).[9] p-Bromobenzaldehyde Synthesis. Org. Synth. 17, 20. Retrieved February 3, 2026, from [Link]

Sources

- 1. 271600-32-9_CAS号:271600-32-9_Tert-butyl (2-methyl-1-tosylpropyl)carbamate - 化源网 [m.chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. atlantic-chemicals.com [atlantic-chemicals.com]

- 4. (E)-4-(4-Bromophenyl)but-3-en-2-one | Sigma-Aldrich [sigmaaldrich.com]

- 5. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (E)-1-(4-Bromophenyl)but-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Safe Handling of 4-(4-Bromophenyl)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

A Note from the Senior Application Scientist: This document provides a comprehensive safety and handling guide for 4-(4-Bromophenyl)butan-2-ol. As a dedicated Safety Data Sheet (SDS) for this specific compound is not publicly available, this guide has been meticulously synthesized by integrating and extrapolating data from structurally analogous chemicals. These include the parent alcohol (2-butanol), positional isomers such as 4-(4-bromophenyl)butan-1-ol, and other related brominated aromatic alcohols. The causality behind each recommendation is explained to ensure a deep, field-proven understanding of the required safety protocols. Every procedure described is designed as a self-validating system to uphold the highest standards of scientific integrity and laboratory safety.

Section 1: Chemical Identification

This section provides the fundamental identifiers for 4-(4-Bromophenyl)butan-2-ol. The molecular formula and weight are derived from its chemical structure and confirmed by data from close isomers.[1]

| Identifier | Value | Source |

| Chemical Name | 4-(4-Bromophenyl)butan-2-ol | - |

| Synonyms | α-Methyl-4-bromobenzene-propanol | - |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1] |

| CAS Number | Not available. | - |

Section 2: Hazard Identification and Classification

The hazard profile of 4-(4-Bromophenyl)butan-2-ol is inferred from a composite analysis of its structural components: the flammable butanol backbone and the toxicologically active bromophenyl group.[2][3][4][5]

GHS Classification (Inferred)

-

Signal Word: Warning

-

Pictograms:

- (GHS07)

- (GHS02)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness.[4] |

Precautionary Statements (Selected)

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P403+P235 | Store in a well-ventilated place. Keep cool.[2] |

Section 3: Composition and Information on Ingredients

| Substance Name | Formula | Molecular Weight | Purity |

| 4-(4-Bromophenyl)butan-2-ol | C₁₀H₁₃BrO | 229.11 g/mol | >95% (Typical for research chemicals) |

Section 4: First-Aid Measures

Immediate and appropriate first-aid is critical. The following protocols are based on established procedures for irritant, harmful, and flammable organic compounds.[3][4]

-

General Advice: If you feel unwell, seek medical advice immediately and show this safety guide to the doctor in attendance.

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, give artificial respiration. Seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Caption: Emergency First-Aid Response Workflow.

Section 5: Fire-Fighting Measures

The butanol functional group makes the compound flammable, while the bromophenyl group can release toxic and corrosive gases upon combustion.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3]

-

Specific Hazards Arising from the Chemical: The flammability is a key hazard.[2] Vapors may form explosive mixtures with air. During a fire, hazardous decomposition products can be released, including carbon oxides (CO, CO₂) and hydrogen bromide (HBr) gas.[8]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as detailed in Section 8. Avoid breathing vapors and ensure adequate ventilation. Remove all sources of ignition.[7]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.

-

Methods for Containment and Cleaning Up: Contain the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the material into a suitable, labeled container for disposal according to local regulations.[7]

Section 7: Handling and Storage

Proper handling and storage are essential to mitigate the risks of fire, exposure, and chemical degradation.

Handling Protocol:

-

Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Wear all prescribed PPE (see Section 8).

-

Ground and bond containers and receiving equipment to prevent static electricity buildup. Use only non-sparking tools.[7]

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[7]

-

Avoid contact with skin and eyes and avoid inhalation of vapors.[3]

-

Do not eat, drink, or smoke in the work area.[6]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

The recommended storage temperature is refrigerated (2-8 °C) to ensure stability.

Caption: Standard Workflow for Safe Handling and Storage.

Section 8: Exposure Controls and Personal Protection

-

Engineering Controls: A properly functioning chemical fume hood is required to keep airborne concentrations below exposure limits and to control vapor hazards. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If a fume hood is not available or if exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.

-

Section 9: Physical and Chemical Properties

Exact experimental data for this compound is not available. The following values are estimates based on the parent compound, 2-butanol, and related aromatic structures.[9][10][11]

| Property | Estimated Value | Rationale/Source |

| Appearance | Colorless to light yellow liquid or low-melting solid | Analogy to related compounds[9] |

| Odor | Characteristic alcohol-like | Analogy to 2-butanol[10] |

| Boiling Point | > 100 °C | Significantly higher than 2-butanol (~99°C) due to the heavy bromophenyl group.[11] |

| Density | > 0.808 g/mL | Higher than 2-butanol due to the bromine atom.[11] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, ether). | Typical for alcohols with a large nonpolar substituent.[10] |

| Flash Point | ~24 - 30 °C | Estimated based on 2-butanol's flammability classification.[2][9] |

Section 10: Stability and Reactivity

-

Reactivity: Not expected to be reactive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, away from light).[9]

-

Possibility of Hazardous Reactions: No hazardous polymerization is expected.

-

Conditions to Avoid: Heat, flames, sparks, and static discharge.[2]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9]

-

Hazardous Decomposition Products: Under combustion, forms carbon monoxide, carbon dioxide, and hydrogen bromide gas.[8]

Section 11: Toxicological Information

No specific toxicological studies have been performed on 4-(4-Bromophenyl)butan-2-ol. The following information is based on the GHS classification derived from its analogs.[3][4][6]

-

Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

-

Acute Effects:

-

Chronic Effects: No data available. Long-term exposure should be avoided.

-

Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, or OSHA.

Section 12: Ecological Information

No specific ecotoxicity data is available. Due to the presence of a brominated aromatic ring, which can be persistent and toxic to aquatic life, this compound should not be released into the environment. Prevent entry into waterways, soil, or sewers.

Section 13: Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Waste must be handled by a licensed professional waste disposal service. Do not dispose of it via household waste or drains.

Section 14: Transport Information

The transport classification for this specific chemical has not been determined. Based on its flammability, it may be classified under a UN number for flammable liquids, such as UN 1120 (for Butanols).[11] However, proper shipping classification requires experimental data.

Section 15: Regulatory Information

The regulatory status of this compound has not been specifically established. It should be handled in accordance with all regulations that apply to hazardous laboratory chemicals.

Section 16: Other Information

This guide was prepared to provide necessary safety information in the absence of a formal SDS. The information is based on data from structurally similar compounds and should be used as a primary reference for safe handling. All laboratory personnel must be trained in proper chemical handling techniques before working with this substance.

References

-

Carl ROTH. (2016). Safety Data Sheet: 2-Butanol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4221-99-2, (S)-(+)-2-Butanol. Retrieved from [Link]

-

Oreate AI Blog. (2026). Understanding the Structure and Properties of 2-Butanol. Retrieved from [Link]

-

Chem Service. (2014). SAFETY DATA SHEET sec-Butyl alcohol. Retrieved from [Link]

-

Loba Chemie. (2024). BUTAN-2-OL AR Safety Data Sheet. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET 1-(4-Bromophenyl)ethanol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72851, 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Butanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of (S)-butan-2-ol (CAS 4221-99-2). Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1-(4-BROMOPHENYL)-1-BUTANOL. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. carlroth.com [carlroth.com]

- 5. 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.ie [fishersci.ie]

- 7. lobachemie.com [lobachemie.com]

- 8. carlroth.com [carlroth.com]

- 9. lookchem.com [lookchem.com]

- 10. Understanding the Structure and Properties of 2-Butanol - Oreate AI Blog [oreateai.com]

- 11. 2-Butanol - Wikipedia [en.wikipedia.org]

4-(4-Bromophenyl)butan-2-ol PubChem CID and identifiers

Chemical Identity, Synthetic Protocols, and Application in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-Bromophenyl)butan-2-ol , a chiral secondary alcohol serving as a critical intermediate in the synthesis of pharmaceutical agents.[1] Characterized by a para-brominated phenyl ring and a 2-hydroxybutyl chain, this compound offers dual functionality: the secondary alcohol allows for stereoselective derivatization, while the aryl bromide serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1] This guide details its digital identification, validated synthetic pathways, and analytical profiling for researchers in drug discovery.[1]

Chemical Identity & Digital Fingerprinting

Precise identification is paramount for supply chain integrity and regulatory compliance.[1] The following identifiers distinguish 4-(4-Bromophenyl)butan-2-ol from its structural isomers (e.g., 1-ol or 3-ol derivatives).

Table 1: Core Identifiers and Physicochemical Properties

| Property | Data Specification |

| Chemical Name | 4-(4-Bromophenyl)butan-2-ol |

| CAS Registry Number | 223554-16-3 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| MDL Number | MFCD16150637 |

| Precursor CAS (Ketone) | 89201-84-3 (4-(4-Bromophenyl)butan-2-one) |

| Physical State | Viscous oil or low-melting solid (racemic) |

| Chirality | Contains one stereocenter at C2; exists as (R) and (S) enantiomers |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; sparingly soluble in H₂O |

Structural Analysis & Reactivity Profile

The molecule features two distinct reactive zones that function independently, allowing for orthogonal synthetic strategies:

-

The Aryl Bromide (C-Br): Located at the para position, this moiety is electronically deactivated but highly responsive to oxidative addition by low-valent transition metals (Pd⁰, Ni⁰).[1] It is stable against mild reducing agents (e.g., NaBH₄) but sensitive to lithiation (Li/Hal exchange).[1]

-

The Secondary Alcohol (C-OH): Positioned at C2, this group is susceptible to oxidation (to ketone), esterification, or conversion to a leaving group (tosylate/mesylate) for nucleophilic substitution.[1]

Diagram 1: Structural Reactivity Logic

Caption: Orthogonal reactivity map showing the dual-functional nature of the scaffold.

Validated Synthetic Protocols

The most robust route to 4-(4-Bromophenyl)butan-2-ol is the chemoselective reduction of its ketone precursor, 4-(4-Bromophenyl)butan-2-one (CAS 89201-84-3) .[1] This method avoids debromination of the aryl ring, a common side reaction when using stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄).[1]

Protocol A: Chemoselective Reduction (NaBH₄)

Objective: Reduce the ketone to the alcohol without affecting the aryl bromide.[1]

Reagents:

-

Substrate: 4-(4-Bromophenyl)butan-2-one (1.0 equiv)[1]

-

Reductant: Sodium Borohydride (NaBH₄) (0.5 - 0.6 equiv)[1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.2 M concentration)[1]

-

Quench: 1M HCl or Saturated NH₄Cl[1]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 4-(4-Bromophenyl)butan-2-one and dissolve in anhydrous MeOH. Cool the solution to 0°C using an ice bath to suppress potential side reactions.

-

Addition: Add NaBH₄ portion-wise over 15 minutes. Note: Rapid addition may cause vigorous hydrogen evolution and exotherms.[1]

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 2–4 hours.

-

Monitoring: Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane). The starting material (Ketone, Rf ~0.[1]6) should disappear, and a new, more polar spot (Alcohol, Rf ~0.[1]3) should appear.[1][2]

-

Quench: Carefully add saturated NH₄Cl solution or 1M HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic.

-

Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1]

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 10% → 30% EtOAc in Hexanes).[1]

Diagram 2: Synthetic Workflow & Checkpoints

Caption: Step-wise reduction workflow ensuring chemoselectivity and process control.

Analytical Profiling (Quality Control)

To validate the identity of the synthesized compound, compare spectral data against the following theoretical and reported parameters.

Nuclear Magnetic Resonance (NMR) Expectations

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.40 (d, 2H): Aromatic protons ortho to Bromine (Deshielded).

-

δ 7.05 (d, 2H): Aromatic protons meta to Bromine.[1]

-

δ 3.80 (m, 1H): Methine proton at C2 (CH-OH).[1]

-

δ 2.60–2.75 (m, 2H): Benzylic protons (Ar-CH₂-).[1]

-

δ 1.70–1.80 (m, 2H): Homobenzylic methylene protons (-CH₂-).[1]

-

δ 1.22 (d, 3H): Terminal methyl group (CH₃-CH(OH)-).[1]

-

-

Mass Spectrometry (GC-MS):

Applications in Drug Development

4-(4-Bromophenyl)butan-2-ol is frequently utilized as a "chiral linker" in medicinal chemistry.[1]

-

Suzuki-Miyaura Coupling: The aryl bromide allows the attachment of the butan-2-ol tail to complex heteroaromatic cores, a common motif in kinase inhibitors where the hydroxyl group interacts with the hinge region or solvent front of the protein target.[1]

-

Chiral Resolution: The racemic alcohol can be resolved via enzymatic kinetic resolution (using Lipases like Candida antarctica Lipase B) to yield enantiopure (R)- or (S)-4-(4-bromophenyl)butan-2-ol, which is critical for structure-activity relationship (SAR) studies.[1]

-

Raspberry Ketone Analogs: This compound is structurally related to the rheosmin (Raspberry Ketone) family.[1] The brominated variant serves as a precursor to radiolabeled tracers or affinity probes by replacing the Br with isotopic labels or fluorescent tags.[1]

References

-

Sigma-Aldrich. Product Specification: 4-(4-Bromophenyl)butan-1-ol and derivatives.[1]Link (Note: Used for CAS verification logic of the general scaffold).[1]

-

SynQuest Laboratories. Product Catalog: 4-(4-Bromophenyl)butan-2-ol (CAS 223554-16-3).[1][3][2]Link[1]

-

Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Demonstrates Rh-catalyzed synthesis of related bromophenyl-alkyl scaffolds). Org. Synth. 2018, 95, 328-344.[1][4] Link

-

PubChem. Compound Summary: 4-Bromobutan-2-ol and Bromophenyl derivatives.[1] National Library of Medicine.[1] Link

Sources

literature review on 4-(4-Bromophenyl)butan-2-ol derivatives

Strategic Synthesis & Medicinal Chemistry Applications[1]

Part 1: Executive Summary

4-(4-Bromophenyl)butan-2-ol (CAS: 223554-16-3) represents a high-value chiral synthon in modern drug discovery. Its structural utility lies in its bifunctionality : it possesses an aryl bromide moiety capable of palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a secondary alcohol amenable to stereoselective derivatization or oxidation.

This guide moves beyond basic characterization to explore this molecule as a "lynchpin" intermediate. By independently manipulating its two functional ends, researchers can access diverse pharmacophores, including diarylbutylamines (typical of antipsychotics and antihistamines), azole antifungals , and kinase inhibitors .

Part 2: Chemical Profile & Strategic Utility[1]

| Property | Specification |

| IUPAC Name | 4-(4-Bromophenyl)butan-2-ol |

| CAS Number | 223554-16-3 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Chirality | Contains one stereocenter at C2.[1] (R)- and (S)- enantiomers are distinct bioactive scaffolds. |

| Key Reactivity | Site A (Ar-Br): Cross-coupling, Lithiation. Site B (C-OH): Esterification, Mitsunobu, Oxidation. |

The "Hub-and-Spoke" Divergent Strategy

In medicinal chemistry, this molecule serves as a hub. The 4-carbon linker provides optimal spacing for receptor binding pockets that require a flexible tether between an aromatic anchor and a polar headgroup.

Figure 1: Divergent synthesis strategy showing the independent functionalization of the aryl bromide (red paths) and the alcohol (green paths).

Part 3: Synthesis Methodologies

To ensure high enantiomeric excess (ee), biocatalytic reduction is superior to standard hydride reduction.

Route A: Asymmetric Enzymatic Reduction (Recommended)

This route converts the precursor 4-(4-bromophenyl)butan-2-one into the chiral alcohol with >99% ee.

-

Enzyme: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).

-

Cofactor: NADPH/NADH with a recycling system (e.g., Glucose Dehydrogenase/Glucose).

-

Advantages: Green chemistry, ambient temperature, extremely high enantioselectivity.

Route B: Grignard Addition (Racemic)

Reaction of 4-bromophenethylmagnesium bromide with acetaldehyde .

-

Utility: Useful when racemic material is needed for initial SAR screening or when chiral HPLC separation is preferred later.

Part 4: Experimental Protocols

Protocol 1: Asymmetric Synthesis via Biocatalytic Reduction

Target: (S)-4-(4-Bromophenyl)butan-2-ol

Reagents:

-

Substrate: 4-(4-Bromophenyl)butan-2-one (100 mg)

-

Enzyme: Commercial KRED screening kit (e.g., KRED-P1 series)

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)

-

Cofactor Recycle: NADP+ (1 mM), Glucose (1.5 eq), Glucose Dehydrogenase (GDH, 5 U)

Procedure:

-

Preparation: Dissolve the substrate in IPA (5% v/v of total volume) or DMSO.

-

Reaction: Add the substrate solution to the buffer containing NADP+, Glucose, GDH, and the KRED enzyme (10 mg).

-

Incubation: Shake at 30°C / 250 rpm for 24 hours.

-

Monitoring: Check conversion via HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

-

Workup: Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

-

Validation: The resulting alcohol should show >95% conversion and >99% ee.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Target: 4-(4-(Pyridin-3-yl)phenyl)butan-2-ol (Biaryl Derivative)

Reagents:

-

Substrate: 4-(4-Bromophenyl)butan-2-ol (1.0 eq)

-

Boronic Acid: Pyridine-3-boronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degassing: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed solvent mixture via syringe.

-

Heating: Heat block to 90°C for 12 hours.

-

Workup: Cool to RT. Filter through a Celite pad. Dilute with water and extract with DCM.

-

Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Mechanism: The free alcohol is tolerated under these conditions; protection is generally not required unless the boronic acid is highly sensitive.

Part 5: Pharmacological Applications & SAR[1]

The 4-phenylbutan-2-ol scaffold is a pharmacophore often found in:

-

Histamine H3 Antagonists: The butyl chain acts as a spacer, placing the basic amine (derived from the alcohol) at the correct distance from the aromatic ring to interact with Asp114 in the receptor.

-

Antifungal Agents: Azole derivatives where the alcohol is converted to an imidazole/triazole.

-

Sigma Receptor Ligands: The lipophilic tail and polar headgroup mimic the binding requirements of sigma-1 receptors.

Structure-Activity Relationship (SAR) Visualization

Figure 2: SAR breakdown highlighting the three critical zones for medicinal chemistry optimization.

Part 6: References

-

El-Hashash, M. A., et al. (2012).[1] Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Molecules. Retrieved from [Link]

-

RSC Advances. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives. Royal Society of Chemistry.[2] Retrieved from [Link]

Sources

boiling point and melting point of 4-(4-Bromophenyl)butan-2-ol

The following technical guide details the physicochemical characterization and handling of 4-(4-Bromophenyl)butan-2-ol , specifically focusing on its boiling and melting points as critical parameters for isolation and purification in drug development workflows.

CAS Registry Number: 223554-16-3 Molecular Formula: C₁₀H₁₃BrO Molecular Weight: 229.11 g/mol [1]

Executive Summary

In pharmaceutical synthesis, 4-(4-Bromophenyl)butan-2-ol serves as a high-value chiral intermediate, often utilized in the construction of aryl-alkyl scaffolds for antihistamines and kinase inhibitors. Unlike common solvents, this compound occupies a "physicochemical middle ground"—it possesses a high boiling point that risks thermal decomposition during atmospheric distillation and a melting point often hovering near ambient temperature, leading to supercooled liquid states.

This guide provides the predicted and experimental boundaries for these properties, establishing a protocol for their precise determination and application in process chemistry.

Physicochemical Profile

The presence of the bromine atom at the para position significantly alters the thermodynamic profile compared to its non-halogenated analog, 4-phenyl-2-butanol. The increased polarizability and molecular weight elevate the boiling point by approximately 70°C, necessitating high-vacuum techniques for isolation.

Core Data Summary

| Property | Value / Range | Confidence Level | Context |

| Boiling Point (Atm) | 306.9 ± 17.0 °C | High (Predicted) | Do not attempt distillation at 760 mmHg.[2] |

| Boiling Point (Vacuum) | ~135 - 145 °C | High (Calculated) | @ 1.0 - 2.0 mmHg (Estimated via Nomograph). |

| Melting Point | < 50 °C | Medium (Analogous) | Likely a viscous oil that crystallizes slowly; analogous to 2-(4-Bromophenyl)-2-propanol (MP 42-46°C). |

| Density | 1.3 ± 0.1 g/cm³ | High (Predicted) | Significantly denser than water. |

| Physical State | Viscous Liquid / Low-Melting Solid | High | Tendency to supercool; may require seeding. |

Critical Insight: The large discrepancy between the atmospheric boiling point and the decomposition threshold means that vacuum distillation is the only viable purification method for the liquid phase.

Thermodynamic Context & Handling Strategies

The "Bromine Effect" on Volatility

The substitution of a hydrogen atom with bromine (Atomic Mass ~79.9) introduces significant London dispersion forces. While 4-phenyl-2-butanol boils at ~239°C, the brominated derivative requires significantly higher energy to transition to the vapor phase.

-

Implication: Standard rotary evaporation (water bath 40-60°C) will effectively remove solvents (EtOAc, DCM) but will not remove this product, even under good vacuum (10-20 mbar).

Melting Point Hysteresis

Secondary alcohols with flexible alkyl chains often exhibit supercooling . The compound may remain a viscous oil at room temperature even if its thermodynamic melting point is 30-40°C.

-

Protocol: If a solid is required for X-ray crystallography or gravimetric purity assay, the oil must be cooled to -20°C and triturated with a non-polar solvent (e.g., pentane or cold hexanes) to induce nucleation.

Experimental Determination Protocols

Use these self-validating protocols to establish the exact values for your specific batch.

A. Boiling Point Determination (Reduced Pressure)

Objective: Determine the boiling point at usable vacuum levels to define purification parameters. Method: Micro-distillation (Short Path).

-

Setup: Equip a short-path distillation head with a vacuum gauge (Manometer/Pirani) capable of reading 0.1–5.0 mmHg.

-

Loading: Charge the boiling flask with crude 4-(4-Bromophenyl)butan-2-ol. Add a magnetic stir bar (do not use boiling chips under high vacuum).

-

Equilibration: Reduce pressure to 1.0 mmHg . Allow the system to stabilize for 5 minutes.

-

Ramp: Slowly increase oil bath temperature.

-

Expectation: Distillation should commence when the bath is 20-30°C higher than the vapor temperature.

-

Target: Look for a steady vapor temperature plateau around 130-140°C .

-

-

Validation: Record Pressure (

) and Temperature (

B. Melting Point Determination (DSC)

Objective: Detect the phase transition energy for semi-solid or viscous oil batches. Method: Differential Scanning Calorimetry (DSC).

-

Sample Prep: Hermetically seal 2-5 mg of the sample in an aluminum pan.

-

Cooling Cycle: Cool to -60°C to ensure the sample is fully in the solid state (glassy or crystalline).

-

Heating Ramp: Heat at 5°C/min to 100°C.

-

Analysis: Identify the endothermic peak onset.

-

Sharp Peak: Indicates high purity crystalline material.

-

Broad Hump: Indicates amorphous glass transition (

) or impurities.

-

Synthesis & Purification Workflow

The following workflow visualizes the critical decision points where MP and BP data dictate the isolation strategy.

Figure 1: Isolation logic flow. High vacuum distillation is the primary purification route due to the compound's high boiling point.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 2344-70-9 (Non-brominated analog reference). Retrieved February 3, 2026, from [Link]

Sources

Technical Guide: 4-(4-Bromophenyl)butan-2-ol as a Chiral Building Block

[1]

Executive Summary

4-(4-Bromophenyl)butan-2-ol represents a high-value "bifunctional" chiral scaffold in medicinal chemistry.[1] Its strategic importance lies in its orthogonal reactivity: it possesses a chiral secondary alcohol (amenable to stereospecific substitution or derivatization) and a para-bromophenyl moiety (a classic handle for palladium-catalyzed cross-coupling).[1]

This guide outlines the scalable, enantioselective synthesis of this molecule and details its application in generating complex bioactive architectures. We prioritize a Noyori Transfer Hydrogenation route for the asymmetric step due to its high reliability and scalability in standard chemical laboratories.

Part 1: Structural Analysis & Strategic Value[1]

The molecule consists of three distinct functional zones, each serving a specific purpose in drug design:

-

The Chiral Center (C2): A secondary alcohol that can be inverted (Mitsunobu) or retained (O-alkylation) to set absolute stereochemistry early in a synthesis.[1]

-

The Linker (C3-C4): A flexible ethylene bridge that distances the aromatic ring from the polar headgroup, often used to probe hydrophobic pockets in GPCRs or enzymes.

-

The Aryl Halide (Ar-Br): A robust handle for late-stage diversification via Suzuki, Heck, or Buchwald-Hartwig couplings.[1]

Orthogonal Reactivity Map

The following diagram illustrates the logical flow of operations possible with this scaffold.

Figure 1: Divergent synthesis pathways utilizing the orthogonal functional handles of the scaffold.

Part 2: Synthesis Methodologies

To ensure high enantiomeric excess (ee) and chemical purity, we recommend a linear sequence starting from commercially available 4-bromobenzaldehyde.

Step 1: Aldol Condensation

Reaction: 4-Bromobenzaldehyde + Acetone

-

Mechanism: Base-catalyzed Claisen-Schmidt condensation.[1]

-

Critical Control: Use excess acetone to prevent double condensation (formation of the dibenzylideneacetone derivative).

Step 2: Chemoselective Hydrogenation

Reaction: 4-(4-Bromophenyl)but-3-en-2-one

-

Challenge: Reducing the alkene (C=C) without reducing the ketone (C=O) or hydrogenolyzing the aryl bromide (Ar-Br).

-

Recommended Catalyst: Wilkinson's Catalyst [RhCl(PPh

)

Step 3: Asymmetric Reduction (The Chiral Step)

Reaction: 4-(4-Bromophenyl)butan-2-one

-

Method: Noyori Asymmetric Transfer Hydrogenation (ATH) .[1]

-

Why this method? It avoids high-pressure H

gas, uses stable Ru-catalysts, and consistently delivers >95% ee for methyl ketones.[1]

Detailed Protocol: Noyori Transfer Hydrogenation

This protocol yields the (S)-enantiomer (assuming standard Noyori stereomodels apply; always verify with chiral HPLC).[1]

Reagents:

-

Substrate: 4-(4-Bromophenyl)butan-2-one (1.0 equiv)[1]

-

Catalyst: RuCl (0.5 - 1.0 mol%)[1]

-

Hydrogen Donor: Formic acid / Triethylamine (5:2 azeotropic mixture)[1]

-

Solvent: Dichloromethane (DCM) or neat.

Procedure:

-

Inert Atmosphere: Purge a reaction vessel with nitrogen.

-

Charge: Add the ketone substrate (e.g., 10 mmol) and the Ru-catalyst (0.05 mmol).

-

Initiate: Add the HCOOH/Et

N mixture (3-5 equiv relative to ketone). -

Reaction: Stir at room temperature (20-25°C) for 12-24 hours. Monitor by TLC or GC.[1]

-

Checkpoint: The reaction is complete when the ketone peak vanishes.

-

-

Workup: Dilute with water and extract with DCM. Wash organic layer with saturated NaHCO

(to remove excess acid) and brine. -

Purification: Dry over MgSO

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Self-Validating QC Metrics:

| Parameter | Acceptance Criteria | Method |

|---|---|---|

| Purity | > 98.0% | HPLC (UV @ 254 nm) |

| Enantiomeric Excess | > 96.0% | Chiral HPLC (e.g., Chiralcel OD-H) |

| Br-Integrity | > 99.0% retention | 1H-NMR (Aromatic region integration) |[1]

Part 3: Synthesis Workflow Diagram

The following diagram visualizes the critical decision points and flow of the synthesis.

Figure 2: Step-by-step synthetic route emphasizing chemoselectivity in Step 2.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This molecule serves as an ideal "linker-fragment."[1] The 4-carbon chain places the aryl group at a specific distance from the chiral center, often used to span the "narrow gorge" of enzymes like Acetylcholinesterase (AChE) or to reach hydrophobic back-pockets in Kinase active sites.

Stereochemical Inversion via Mitsunobu

If the (R)-enantiomer is required but only the (S)-catalyst is available (or vice versa), or if an amine is the target, the Mitsunobu reaction is highly effective on this scaffold.

-

Reaction: Alcohol + PPh

+ DIAD + Nucleophile (e.g., DPPA for azide).[1] -

Outcome: Complete Walden inversion at C2.

Case Study: Suzuki Coupling

The para-bromo position is sterically unhindered, allowing for mild coupling conditions.

References

-

Noyori Asymmetric Hydrogenation: Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

-

Selective Hydrogenation: Pears, D. A., et al. (2005).[1] Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP.[1][2] Beilstein Journal of Organic Chemistry, 1, 1-13.[1] Link

-

Biocatalytic Alternatives: Contente, M. L., et al. (2016).[1] Stereoselective reduction of ketones by a new ketoreductase from Pichia sp.[1] Tetrahedron: Asymmetry, 27(1), 24-28.[1] (Contextual reference for enzymatic reduction of phenyl-butanones).

-

General Synthesis of Phenylbutanones: Organic Syntheses, Coll. Vol. 10, p. 130 (2004); Vol. 75, p. 1 (1998).[1] (General aldol/reduction methodologies).

Methodological & Application

Application Note: Chemoselective Reduction of 4-(4-Bromophenyl)butan-2-one

Executive Summary

This Application Note details the chemoselective synthesis of 4-(4-bromophenyl)butan-2-ol via the hydride reduction of 4-(4-bromophenyl)butan-2-one . The protocol utilizes Sodium Borohydride (

Introduction & Strategic Rationale

The Chemoselectivity Challenge

The target molecule contains two reducible functionalities:

-

The Ketone (

): The desired site of reduction. -

The Aryl Bromide (

): A sensitive group susceptible to hydrogenolysis (dehalogenation) under catalytic hydrogenation conditions (e.g.,

Why

Reaction Scheme

The transformation proceeds via nucleophilic addition of the borohydride anion to the carbonyl carbon, followed by protic workup.[1]

Figure 1: Reaction pathway for the chemoselective reduction.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is not a simple concerted step but a stepwise addition-hydrolysis.

-

Nucleophilic Attack: The boron atom coordinates with the carbonyl oxygen (Lewis acid-base interaction), activating the carbon. The

bond breaks, transferring a hydride ( -

Alkoxide Formation: The resulting tetrahedral intermediate is an alkoxide coordinated to the boron.

-

Protonation (Workup): The reaction mixture is quenched with a proton source (water/acid), liberating the alcohol and borate salts.

Figure 2: Stepwise mechanistic flow of borohydride reduction.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Density | Note |

| 4-(4-bromophenyl)butan-2-one | Substrate | 1.0 | 227.10 | N/A | Solid or oil |

| Sodium Borohydride ( | Reductant | 1.2 | 37.83 | Solid | Hygroscopic; use fresh |

| Methanol (MeOH) | Solvent | ~10 vol | 32.04 | 0.792 | HPLC Grade |

| Ammonium Chloride ( | Quench | Excess | 53.49 | Aq. Sol. | Saturated solution |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(4-bromophenyl)butan-2-one in Methanol (10 mL per gram of substrate).

-

Cooling: Place the flask in an ice bath (

) and allow it to equilibrate for 10 minutes. Rationale: Cooling controls the exothermic nature of hydride addition and minimizes side reactions.

Phase 2: Reagent Addition

3. Addition: Add

- Critical Note: Evolution of hydrogen gas (

- Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature (RT). Stir for 1–2 hours.

Phase 3: Monitoring (Self-Validation) 5. TLC Check: Monitor consumption of starting material (SM) using TLC (Eluent: 20% EtOAc in Hexanes).

- SM

- Product

- Stain: Use

Phase 4: Workup & Isolation

6. Quench: Cool the mixture back to

- Safety: Vigorous bubbling may occur if excess hydride remains.

- Extraction: Evaporate the bulk of the Methanol under reduced pressure (Rotavap). Extract the aqueous residue with Ethyl Acetate (

- Washing: Combine organic layers and wash with Brine (

- Drying: Dry over anhydrous

Quality Control & Data Analysis

Expected Analytical Data

The conversion is validated by the disappearance of the ketone signal and the appearance of the methine proton attached to the alcohol.

| Technique | Diagnostic Signal | Assignment |

| 1H NMR (CDCl3) | CH -OH (New Signal) | |

| CH3 -CH-OH (Shifted from singlet) | ||

| Ar-H (Ortho to Br) | ||

| Ar-H (Meta to Br) | ||

| IR Spectroscopy | ~3400 cm⁻¹ (Broad) | O-H Stretch |

| Absence of ~1715 cm⁻¹ | Loss of C=O Stretch |

Troubleshooting Guide

-

Issue: Incomplete conversion after 2 hours.

-

Solution: Add an additional 0.5 equiv. of

and warm slightly to

-

-

Issue: Product is an oil that won't crystallize.

-

Solution: This secondary alcohol is likely a viscous oil. High-vacuum drying is required. If high purity is needed, purify via silica gel flash chromatography (Gradient: 10%

30% EtOAc/Hexanes).

-

Process Safety (HSE)

Figure 3: Key process hazards and engineering controls.

-

NaBH4 Handling: Reacts violently with acids and liberates flammable hydrogen gas. Keep away from moisture during storage.

-

Solvent: Methanol is toxic and flammable. Handle in a fume hood.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 6: Nucleophilic addition to the carbonyl group).

-

Sigma-Aldrich. (n.d.).[3] Sodium Borohydride Technical Bulletin. Retrieved from Sigma-Aldrich.[3]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for reduction of ketones).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71308960 (4-(4-Bromophenyl)butan-2-ol).

Sources

Application Note: Chemoselective Reduction Strategies for 4-(4-Bromophenyl)butan-2-one

Introduction & Substrate Analysis

The reduction of 4-(4-bromophenyl)butan-2-one (Compound 1 ) to its corresponding alcohol, 4-(4-bromophenyl)butan-2-ol (Compound 2 ), is a pivotal transformation in the synthesis of pharmaceutical intermediates. The presence of the aryl bromide moiety presents a specific chemoselectivity challenge: the reduction method must target the ketone (

Chemoselectivity Challenge

-

Risk: Catalytic hydrogenation using heterogeneous catalysts (e.g.,

under -

Solution: Hydride-based reductions (

) and Transfer Hydrogenation (ATH) offer superior chemoselectivity, preserving the aryl halide.

Decision Matrix: Selecting the Right Protocol

The following decision tree outlines the logic for selecting the appropriate reduction method based on project requirements (Scale, Stereochemistry, and Equipment).

Figure 1: Strategic selection matrix for reduction protocols.

Protocol A: Standard Chemical Reduction (Racemic)

Target: Rapid generation of racemic alcohol for non-clinical intermediates or analytical standards.

Principle

Sodium borohydride (

Materials[1][2]

-

Substrate: 4-(4-bromophenyl)butan-2-one (1.0 equiv)

-

Reagent: Sodium Borohydride (

) (0.6 – 1.0 equiv) -

Solvent: Methanol (MeOH) or Ethanol (EtOH) (Grade: ACS Reagent)

-

Quench: 1N Hydrochloric Acid (HCl) or Saturated

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-bromophenyl)butan-2-one (10 mmol, 2.27 g) in MeOH (30 mL). Cool the solution to

using an ice bath. -

Addition: Add

(6 mmol, 227 mg) portion-wise over 10 minutes. Note: Hydrogen gas evolution will occur; ensure adequate venting. -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (

) for 1–2 hours. -

Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes).

-

Starting Material

: ~0.60 -

Product

: ~0.35 (Stains strongly with PMA or

-

-

Quench: Once conversion is complete, cool to

and carefully add 1N HCl (10 mL) dropwise to destroy excess hydride and neutralize alkoxides. Adjust pH to ~6–7. -

Workup: Concentrate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

). Wash combined organics with Brine, dry over -

Purification: Product is typically clean enough for use (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 10%

30% EtOAc/Hexane).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Target: Synthesis of enantiomerically pure (S)- or (R)-4-(4-bromophenyl)butan-2-ol for drug candidates.

Principle

Noyori-type Asymmetric Transfer Hydrogenation (ATH) utilizes a Ruthenium(II) catalyst complexed with a chiral diamine ligand (e.g., TsDPEN). The hydrogen source is a formic acid/triethylamine azeotrope rather than high-pressure

Mechanism of Action (Noyori Cycle)

Figure 2: Simplified catalytic cycle for Ru-catalyzed ATH. The metal center and the ligand amino group act cooperatively to transfer hydride and proton.

Materials[1][2][3]

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%)

-

Hydrogen Donor: Formic Acid/Triethylamine complex (5:2 molar ratio)

-

Solvent: Dichloromethane (DCM) or DMF (degassed)

Step-by-Step Procedure

-

Inert Setup: Flame-dry a Schlenk flask and purge with Nitrogen or Argon.

-

Catalyst Loading: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol) and the substrate (10 mmol, 2.27 g).

-

Solvent Addition: Add degassed DCM (20 mL).

-

Reagent Addition: Add the Formic Acid/TEA azeotrope (2.5 mL, excess) via syringe.

-

Reaction: Stir at

for 12–24 hours. Note: Reaction rate is slower than borohydride but highly selective. -

Workup: Quench by adding water. Extract with DCM. Wash organic layer with saturated

to remove residual formic acid. -

Analysis: Determine conversion by NMR and Enantiomeric Excess (ee) by Chiral HPLC (Column: Chiralcel OD-H or AD-H; Eluent: Hexane/IPA).

Analytical Data & Validation

To validate the success of the protocol, compare the isolated product against these standard parameters.

| Parameter | 4-(4-bromophenyl)butan-2-one (SM) | 4-(4-bromophenyl)butan-2-ol (Product) |

| IR Spectroscopy | Strong peak at 1715 cm⁻¹ (C=O stretch) | Broad peak at 3300–3400 cm⁻¹ (O-H stretch); No C=O |

| ¹H NMR (CDCl₃) | ||

| ¹H NMR (Shift) | ||

| Mass Spec (ESI) | M+ peaks at 226/228 (Br isotope pattern) | M+ peaks at 228/230 (Br isotope pattern preserved) |